Thiocarbamic acid, p-hydroxyphenyl ester
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Overview
Description
. This compound is characterized by the presence of a thiocarbamate group attached to a p-hydroxyphenyl group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocarbamic acid, p-hydroxyphenyl ester can be synthesized through the reaction of dithiocarbonic acid-O,S-diesters with primary or secondary amines in aqueous or alcoholic solution . Another method involves the reaction of monothiocarbonic acid-O-ester-chlorides with the corresponding amines . The reaction conditions typically range between 20°C and 120°C, and the process may involve the use of elementary sulfur .
Industrial Production Methods
In industrial settings, this compound is produced by reacting salts of dithiocarbonic acid-O-esters (xanthogenates) with primary or secondary aliphatic amines in the presence of elementary sulfur . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester, resulting in a carboxylate salt and an alcohol.
Major Products
Acidic Hydrolysis: Produces a carboxylic acid and an alcohol.
Basic Hydrolysis: Produces a carboxylate salt and an alcohol.
Scientific Research Applications
Thiocarbamic acid, p-hydroxyphenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiocarbamates: Compounds containing the thiocarbamate group, such as S-alkyl thiocarbamates.
Esters: General esters like ethyl acetate and methyl butyrate
Uniqueness
Thiocarbamic acid, p-hydroxyphenyl ester is unique due to its combination of a thiocarbamate group with a p-hydroxyphenyl group, which imparts specific chemical and physical properties that are valuable in various applications .
Properties
CAS No. |
63716-25-6 |
---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
S-(4-hydroxyphenyl) carbamothioate |
InChI |
InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10) |
InChI Key |
CWDSCOFTWICACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC(=O)N |
Origin of Product |
United States |
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